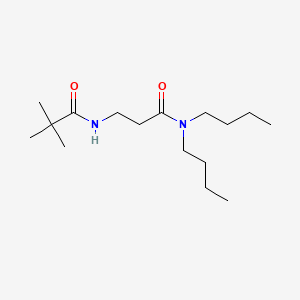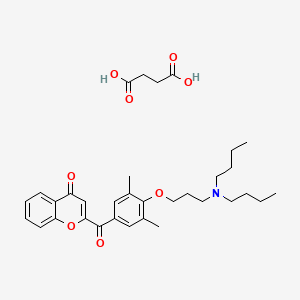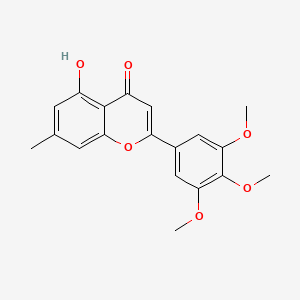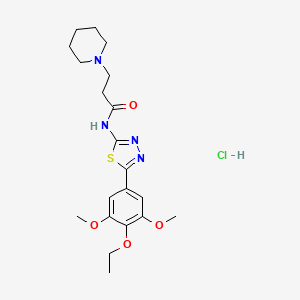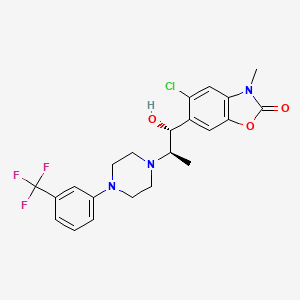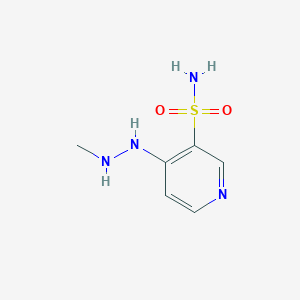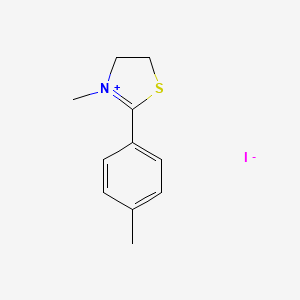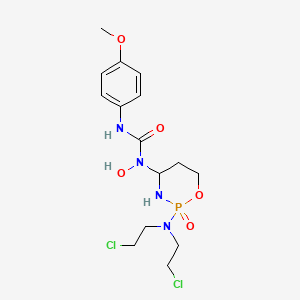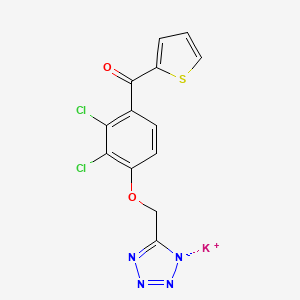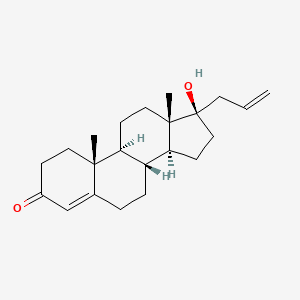
17alpha-Allyltestosterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. Despite its promising properties, 17alpha-Allyltestosterone was never marketed.
Méthodes De Préparation
The synthesis of 17alpha-Allyltestosterone involves several steps, starting from testosteroneThis can be achieved through various chemical reactions, including allylation reactions using reagents such as allyl bromide or allyl chloride in the presence of a base . Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
17alpha-Allyltestosterone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at the 17beta position to a ketone, forming 17alpha-allylandrost-4-en-3,17-dione.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
17alpha-Allyltestosterone has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying steroid chemistry and the effects of structural modifications on biological activity.
Biology: Research has investigated its role as an antiandrogen, which can inhibit the effects of male hormones.
Industry: Its potential as a hair growth inhibitor has led to studies on its use in cosmetic formulations.
Mécanisme D'action
The mechanism of action of 17alpha-Allyltestosterone involves its interaction with androgen receptors. By binding to these receptors, it can inhibit the effects of endogenous androgens, thereby acting as an antiandrogen. This mechanism is similar to other antiandrogens, where the compound competes with natural androgens for receptor binding, preventing their biological effects .
Comparaison Avec Des Composés Similaires
17alpha-Allyltestosterone can be compared with other similar compounds, such as:
Propyltestosterone (Topterone): Another synthetic steroid with antiandrogenic properties.
Allylestrenol: A derivative used in pregnancy maintenance.
Altrenogest: Used in veterinary medicine to suppress estrus in animals.
Propriétés
Numéro CAS |
98169-58-5 |
|---|---|
Formule moléculaire |
C22H32O2 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-prop-2-enyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-4-10-22(24)13-9-19-17-6-5-15-14-16(23)7-11-20(15,2)18(17)8-12-21(19,22)3/h4,14,17-19,24H,1,5-13H2,2-3H3/t17-,18+,19+,20+,21+,22+/m1/s1 |
Clé InChI |
DFRQHISHXQPKMU-GUCLMQHLSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CC=C)O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(CC=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


